2-(2-(Thiophen-3-yl)ethyl)piperidine
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Overview
Description
2-(2-(Thiophen-3-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a thiophene moiety. Piperidine is a six-membered heterocyclic amine, while thiophene is a five-membered sulfur-containing heterocycle. The combination of these two structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)ethyl)piperidine typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Alkylation of Piperidine: The piperidine ring can be alkylated using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-3-yl)ethyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, electrophilic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-(Thiophen-3-yl)ethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets . This dual interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxaldehyde share the thiophene moiety and exhibit similar chemical properties.
Piperidine Derivatives: Compounds such as 4-phenylpiperidine and 1-benzylpiperidine share the piperidine ring and exhibit similar biological activities.
Uniqueness
2-(2-(Thiophen-3-yl)ethyl)piperidine is unique due to the combination of the thiophene and piperidine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethyl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-2-7-12-11(3-1)5-4-10-6-8-13-9-10/h6,8-9,11-12H,1-5,7H2 |
InChI Key |
WZBXHJINEHSNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCC2=CSC=C2 |
Origin of Product |
United States |
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